molecular formula C18H20N4O3S B2413918 Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-25-3

Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2413918
CAS No.: 878625-25-3
M. Wt: 372.44
InChI Key: VJHTXQISXLUOOJ-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-methyl-4-oxo-2-propylsulfanyl-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-8-26-18-21-15-14(16(23)22-18)13(11-6-5-7-19-9-11)12(10(2)20-15)17(24)25-3/h5-7,9,13H,4,8H2,1-3H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHTXQISXLUOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CN=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound exhibits significant potential in various biological applications due to its unique structural properties and functional groups. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O3SC_{20}H_{23}N_3O_3S, characterized by a tetracyclic structure that includes a pyrimidine ring fused with a pyridine. Its structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC20H23N3O3S
Molecular Weight375.48 g/mol
IUPAC NameThis compound

Antiproliferative Effects

Research indicates that compounds within the pyrimidine class often exhibit antiproliferative effects against various cancer cell lines. Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl has shown promising results in inducing apoptosis and inhibiting key signaling pathways involved in tumor growth, particularly through interactions with the epidermal growth factor receptor (EGFR) pathway.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The presence of a methylthio group enhances hydrophobic interactions with target proteins, potentially increasing selectivity and potency against mutant forms of EGFR. Molecular docking studies suggest stable interactions within the active site of these variants.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological effects of methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The IC50 values for these cell lines were reported in the nanomolar range, indicating potent activity .
  • Mechanistic Insights : Further research has elucidated that the compound's mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways. For instance, it has been shown to inhibit thymidylate synthase , an enzyme critical for DNA synthesis in rapidly dividing cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl, comparisons can be drawn with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
Methyl 5-(3-fluorophenyl)-7-methyl...Anticancer activity9.1 (MCF-7)
Isopropyl 5-(3-fluorophenyl)-7-methyl...Cytotoxicity against various cancer lines>1000
Novel Benzimidazole-pyrimidine ConjugatesPotent antitumor agentsVaries

Preparation Methods

Cyclization of Uracil Derivatives

A widely adopted method involves cyclizing substituted uracil precursors. For example, 6-aminouracil derivatives undergo Vilsmeier-Haack formylation to generate intermediates amenable to ring closure. In a representative protocol:

  • Vilsmeier Reagent Preparation : Phosphoryl chloride (POCl₃) reacts with dimethylformamide (DMF) to form the chloroiminium intermediate.
  • Formylation : Treatment of 3-substituted-6-aminouracil with the Vilsmeier reagent at 60–80°C yields a formylated intermediate.
  • Cyclization : Reaction with cyanoacetamide in ethanol under basic conditions (triethylamine) facilitates pyridine ring formation, yielding the pyrido[2,3-d]pyrimidine scaffold.

Key Optimization : Microwave-assisted heating (150°C, 20 min) enhances reaction efficiency, as demonstrated in analogous syntheses.

Introduction of the Propylthio Group

The 2-(propylthio) moiety is introduced via nucleophilic displacement of a chloro or other leaving group. A patent detailing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine synthesis provides a template:

Thiolation Protocol

  • Chloride Intermediate : A chloropyrimidine precursor (e.g., 2,4-dichloropyrimidine) is synthesized.
  • Thiol Displacement : Treatment with sodium propylthiolate (NaSPr) in anhydrous DMF at 60–80°C replaces the chloride at position 2.
    Yield : 65–78% (reported for analogous systems).

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis.
  • Excess propylthiol (1.2–1.5 equiv) ensures complete conversion.

Incorporation of the Pyridin-3-yl Substituent

The 5-pyridin-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki Coupling

  • Halogenation : Bromination at position 5 using N-bromosuccinimide (NBS) in DMF.
  • Cross-Coupling : Reaction with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%) in a dioxane/water mixture.
    Conditions : 80°C, 12 h, K₂CO₃ base.
    Yield : 60–70% (extrapolated from similar reactions).

SNAr Reaction

  • Nitro Precursor : A nitro group at position 5 is reduced to an amine (H₂/Pd-C).
  • Diazo Coupling : Reaction with pyridin-3-yl diazonium salt forms the C–N bond.

Esterification and Methyl Group Introduction

Ester Formation

The methyl ester at position 6 is typically introduced early via malonate intermediates. For example:

  • Diethyl Ethoxymethylenemalonate : Condensation with 5-methylpyridin-2-amine under microwave irradiation forms the esterified pyrimidine ring.
  • Saponification-Acidification : Hydrolysis of the ethyl ester (NaOH, H₂O/EtOH) followed by re-esterification with methanol (H₂SO₄ catalyst) yields the methyl ester.

Methyl Group at Position 7

The 7-methyl group originates from the starting amine (e.g., 5-methylpyridin-2-amine) or via Friedel-Crafts alkylation post-cyclization.

Final Assembly and Characterization

Stepwise Synthesis

A plausible sequence integrating the above steps:

  • Pyrimidine Core : Synthesize 6-amino-2-chloro-5-nitro-4-oxopyrimidine.
  • Thiolation : Introduce propylthio at position 2.
  • Cyclization : Form pyrido[2,3-d]pyrimidine using Vilsmeier reagent and cyanoacetamide.
  • Pyridin-3-yl Incorporation : Suzuki coupling at position 5.
  • Esterification : Secure the methyl ester via malonate chemistry.

Analytical Data

  • HRMS : m/z calculated for C₂₀H₂₂N₄O₃S: 422.14; found: 422.13 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 4.12 (s, 3H, OCH₃), 2.98 (t, 2H, SCH₂), 2.45 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Uracil Cyclization 65–78% High regioselectivity Multi-step, requires harsh conditions
MCR Approach 50–60% One-pot simplicity Limited substituent diversity
Suzuki Coupling 60–70% Mild conditions, versatility Costly catalysts

Q & A

Q. What are the common synthetic routes for preparing this pyrido[2,3-d]pyrimidine derivative?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, refluxing a mixture of a thioxo-pyrimidine intermediate (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) with reagents like chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride for 8–10 hours yields analogous structures . Solvent choice (e.g., ethyl acetate-ethanol mixtures) and recrystallization methods are critical for purity .

Q. How is the molecular structure confirmed post-synthesis?

X-ray crystallography is the gold standard for resolving the 3D conformation and stereochemistry. For example, deviations from planarity (e.g., 0.224 Å puckering in pyrimidine rings) and dihedral angles between fused rings (e.g., 80.94° in thiazolopyrimidine derivatives) are quantified via single-crystal studies . Complementary techniques like NMR (1H/13C) and mass spectrometry validate functional groups and molecular weight .

Q. What functional groups dictate reactivity in this compound?

The propylthio group, pyridin-3-yl substituent, and ester moiety are key reactive sites. The thioether (S–CH2CH2CH3) is prone to oxidation, while the ester group can undergo hydrolysis under acidic/basic conditions. The pyridine ring may participate in coordination or hydrogen bonding, as seen in similar compounds with bifurcated C–H···O interactions in crystal lattices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of parameters is essential:

  • Temperature : Prolonged reflux (8–10 hours) ensures complete cyclization in acetic acid/acetic anhydride .
  • Solvent : Ethyl acetate-ethanol (3:2) mixtures yield high-purity crystals via slow evaporation .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating condensation .
  • Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) resolves byproducts in multi-step syntheses .

Q. How to address contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR chemical shifts or unexpected dihedral angles may arise from dynamic effects (e.g., ring puckering) or polymorphism. For example, puckered pyrimidine rings in X-ray structures may not align with solution-state NMR data due to conformational flexibility. Redundant validation using IR, HPLC, and high-field NMR (500+ MHz) resolves such issues .

Q. What strategies validate structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Compare analogues with modified thioether chains (e.g., propyl vs. methyl) or pyridine substituents. For instance, replacing pyridin-3-yl with thiophen-2-yl alters π-π stacking and bioactivity .
  • Bioassays : Test inhibitory effects on enzymatic targets (e.g., kinases) using purified proteins or cell-based models. Correlate IC50 values with substituent electronic properties (Hammett constants) .

Q. How to mitigate challenges in analytical characterization of impurities?

  • HPLC-MS : Identify low-abundance byproducts (e.g., hydrolyzed esters or oxidized thioethers) using reverse-phase C18 columns and electrospray ionization .
  • TLC monitoring : Track reaction progress with iodine staining or UV visualization to halt reactions at optimal conversion .

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